molecular formula C19H21ClN2O2 B1334004 Fmoc-piperazine hydrochloride CAS No. 215190-22-0

Fmoc-piperazine hydrochloride

Cat. No.: B1334004
CAS No.: 215190-22-0
M. Wt: 344.8 g/mol
InChI Key: IXWMXZSFRQQDDO-UHFFFAOYSA-N
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Description

Fmoc-piperazine hydrochloride: is a chemical compound widely used in the field of peptide synthesis. It is a derivative of piperazine, a nitrogen-containing heterocycle, and is often employed as a deprotection reagent in solid-phase peptide synthesis. The compound is known for its efficiency in removing the 9-fluorenylmethyloxycarbonyl (Fmoc) protecting group from amino acids, facilitating the synthesis of peptides.

Mechanism of Action

Target of Action

Fmoc-piperazine hydrochloride, also known as Fmoc-paz HCl, is primarily used in the field of peptide synthesis . Its primary target is the amino group of an amino acid that is being incorporated into a peptide chain . The Fmoc group serves as a protecting group for the amino group during the synthesis process .

Mode of Action

The Fmoc group is attached to the amino group of an amino acid to prevent unwanted reactions during the peptide synthesis process . When it’s time for the amino acid to be incorporated into the peptide chain, the Fmoc group is removed through a process called deprotection . This deprotection is achieved through the use of a secondary amine, such as piperazine . Piperazine can cause complete removal of the Fmoc group in less than a minute .

Biochemical Pathways

The removal of the Fmoc group is a critical step in the solid-phase peptide synthesis (SPPS) pathway . This process allows for the controlled assembly of peptides, one amino acid at a time . The use of this compound can reduce side reactions such as aspartimide formation and epimerization , which can significantly affect the properties of the synthesized peptide .

Result of Action

The use of this compound in peptide synthesis results in the efficient and rapid deprotection of the Fmoc group . This allows for the successful synthesis of peptides, including ones of significant size and complexity . It also reduces the occurrence of deletion sequences, which can significantly affect the properties of the target peptide .

Action Environment

The efficiency of Fmoc deprotection by piperazine can be influenced by the solvent used. For example, piperazine can significantly reduce the formation of diketopiperazine, a common side reaction in SPPS, when used in DMF or NMP . Furthermore, the use of piperazine is considered a safer and more effective alternative to piperidine in Fmoc-SPPS .

Preparation Methods

Synthetic Routes and Reaction Conditions: The preparation of Fmoc-piperazine hydrochloride typically involves the reaction of piperazine with 9-fluorenylmethyloxycarbonyl chloride in the presence of a base. The reaction is carried out in an organic solvent such as dichloromethane or dimethylformamide. The resulting product is then treated with hydrochloric acid to obtain the hydrochloride salt.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the final product. The compound is then purified through crystallization or other suitable methods.

Chemical Reactions Analysis

Types of Reactions: Fmoc-piperazine hydrochloride primarily undergoes deprotection reactions, where it removes the Fmoc group from amino acids. This reaction is a type of substitution reaction, where the Fmoc group is replaced by a hydrogen atom.

Common Reagents and Conditions: The deprotection reaction typically employs secondary amines such as piperidine or piperazine in a polar solvent like dimethylformamide or N-methyl-2-pyrrolidone. The reaction is carried out at room temperature and is usually complete within a few minutes.

Major Products Formed: The major product formed from the deprotection reaction is the free amino acid, which can then be used in further peptide synthesis steps. The by-products include the Fmoc group, which is released as a dibenzofulvene intermediate and subsequently trapped by the secondary amine to form stable adducts.

Scientific Research Applications

Chemistry: In chemistry, Fmoc-piperazine hydrochloride is extensively used in solid-phase peptide synthesis. It facilitates the stepwise assembly of peptides by efficiently removing the Fmoc protecting group from amino acids.

Biology: In biological research, the compound is used to synthesize peptides and proteins for various studies, including enzyme-substrate interactions, receptor-ligand binding, and protein-protein interactions.

Medicine: In medicine, this compound is employed in the synthesis of peptide-based drugs and therapeutic agents. It is also used in the development of diagnostic tools and assays.

Industry: In the pharmaceutical industry, the compound is used in the large-scale production of peptide drugs. It is also utilized in the synthesis of complex organic molecules and intermediates.

Comparison with Similar Compounds

  • Piperidine
  • 4-Methylpiperidine
  • Pyrrolidine

Comparison: Fmoc-piperazine hydrochloride is unique in its ability to efficiently remove the Fmoc protecting group with minimal side reactions. Compared to piperidine, it offers a safer and less toxic alternative for Fmoc deprotection. 4-Methylpiperidine and pyrrolidine are also used for Fmoc removal, but they may not be as efficient or may require different reaction conditions .

Properties

IUPAC Name

9H-fluoren-9-ylmethyl piperazine-1-carboxylate;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20N2O2.ClH/c22-19(21-11-9-20-10-12-21)23-13-18-16-7-3-1-5-14(16)15-6-2-4-8-17(15)18;/h1-8,18,20H,9-13H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IXWMXZSFRQQDDO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40373260
Record name Fmoc-piperazine hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40373260
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

344.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

215190-22-0
Record name Fmoc-piperazine hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40373260
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name N-(9-Fluorenylmethyloxycarbonyl)-piperazine hydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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